Cas no 2092566-20-4 (3-(cyclobutylmethyl)phenylmethanol)

2092566-20-4 structure
Nom du produit:3-(cyclobutylmethyl)phenylmethanol
Numéro CAS:2092566-20-4
Le MF:C12H16O
Mégawatts:176.254843711853
MDL:MFCD30632751
CID:5237463
3-(cyclobutylmethyl)phenylmethanol Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenemethanol, 3-(cyclobutylmethyl)-
- 3-(cyclobutylmethyl)phenylmethanol
-
- MDL: MFCD30632751
- Piscine à noyau: 1S/C12H16O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8,10,13H,1,3-4,7,9H2
- La clé Inchi: WOZJMDQATFHERB-UHFFFAOYSA-N
- Sourire: C1(CO)=CC=CC(CC2CCC2)=C1
3-(cyclobutylmethyl)phenylmethanol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314286-5.0g |
[3-(cyclobutylmethyl)phenyl]methanol |
2092566-20-4 | 5.0g |
$3450.0 | 2023-02-24 | ||
Enamine | EN300-314286-10g |
[3-(cyclobutylmethyl)phenyl]methanol |
2092566-20-4 | 10g |
$4337.0 | 2023-09-05 | ||
Enamine | EN300-314286-2.5g |
[3-(cyclobutylmethyl)phenyl]methanol |
2092566-20-4 | 2.5g |
$2724.0 | 2023-09-05 | ||
Enamine | EN300-314286-1g |
[3-(cyclobutylmethyl)phenyl]methanol |
2092566-20-4 | 1g |
$1315.0 | 2023-09-05 | ||
Enamine | EN300-314286-5g |
[3-(cyclobutylmethyl)phenyl]methanol |
2092566-20-4 | 5g |
$3450.0 | 2023-09-05 | ||
Enamine | EN300-314286-1.0g |
[3-(cyclobutylmethyl)phenyl]methanol |
2092566-20-4 | 1.0g |
$1315.0 | 2023-02-24 | ||
Enamine | EN300-314286-10.0g |
[3-(cyclobutylmethyl)phenyl]methanol |
2092566-20-4 | 10.0g |
$4337.0 | 2023-02-24 |
3-(cyclobutylmethyl)phenylmethanol Littérature connexe
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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